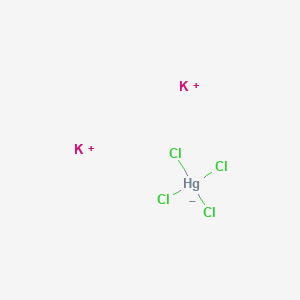
dipotassium;tetrachloromercury(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dipotassium;tetrachloromercury(2-): is an inorganic compound with the chemical formula K2[HgCl4] . It consists of potassium cations and tetrachloromercurate(II) anions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dipotassium;tetrachloromercury(2-) typically involves the reaction of mercuric chloride (HgCl2) with potassium chloride (KCl) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the careful mixing of mercuric chloride and potassium chloride in large reactors, followed by crystallization and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: dipotassium;tetrachloromercury(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The tetrachloromercurate(II) anion can undergo substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc (Zn) are used.
Substitution: Ligands like ammonia (NH3) and thiocyanate (SCN-) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury.
Substitution: Various substituted tetrachloromercurate(II) complexes.
科学的研究の応用
dipotassium;tetrachloromercury(2-) has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological assays and studies involving mercury compounds.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of dipotassium;tetrachloromercury(2-) involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the coordination of the tetrachloromercurate(II) anion with specific biological molecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context .
類似化合物との比較
Potassium tetraiodomercurate(II) (K2[HgI4]): Similar in structure but contains iodide ions instead of chloride ions.
Potassium tetrachloroplatinate(II) (K2[PtCl4]): Contains platinum instead of mercury and has different chemical properties and applications
Uniqueness: dipotassium;tetrachloromercury(2-) is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial processes .
特性
IUPAC Name |
dipotassium;tetrachloromercury(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Hg.2K/h4*1H;;;/q;;;;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVPGLJKXQLQX-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Hg-2](Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4HgK2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20582-71-2 |
Source


|
| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020582712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurate(2-), tetrachloro-, potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













